Product packaging for 4-Acetoxybenzyl 2-thienyl ketone(Cat. No.:CAS No. 126496-55-7)

4-Acetoxybenzyl 2-thienyl ketone

Cat. No.: B161135
CAS No.: 126496-55-7
M. Wt: 260.31 g/mol
InChI Key: LJYFCQRLQJRNJK-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) and Benzyl (B1604629) Moieties in Organic Chemistry

The benzyl group, consisting of a benzene (B151609) ring attached to a methylene (B1212753) (–CH2–) group, is another fundamental moiety in organic chemistry. wikipedia.org It is frequently employed as a protecting group for alcohols and amines due to its relative stability under various reaction conditions and its susceptibility to removal by catalytic hydrogenation. wikipedia.orgsocccd.edu Beyond its protective role, the benzylic position exhibits enhanced reactivity, facilitating a range of functionalization reactions. wikipedia.org The incorporation of a benzyl group can also influence a molecule's lipophilicity and its potential to engage in π-stacking interactions, which are crucial in various biological and material science contexts. socccd.edu

Overview of Ketone Chemistry in Complex Molecule Synthesis

Ketones, characterized by a carbonyl (C=O) functional group bonded to two carbon atoms, are among the most versatile intermediates in organic synthesis. numberanalytics.commsu.edu The polarized nature of the carbonyl group, with its electrophilic carbon and nucleophilic oxygen, dictates its reactivity. This feature allows for a wide range of transformations, including nucleophilic additions, reductions, and condensations, which are fundamental for constructing intricate molecular skeletons. numberanalytics.com

The α-hydrogens of ketones exhibit acidity, enabling the formation of enolates, which are powerful nucleophiles in carbon-carbon bond-forming reactions like aldol (B89426) condensations and Michael additions. numberanalytics.com The ability to precisely control the reactivity of ketones is central to the synthesis of numerous complex natural products, pharmaceuticals, and advanced materials. numberanalytics.comnumberanalytics.com Synthetic strategies often involve the use of protecting groups to mask the reactivity of the ketone functionality while other parts of the molecule are being modified. organicchemistrytutor.com

Scope and Research Significance of 4-Acetoxybenzyl 2-Thienyl Ketone

The compound this compound, with the chemical formula C14H12O3S, brings together the distinct chemical attributes of the thiophene, benzyl, and ketone functionalities within a single molecular entity. nih.govchemicalbook.com The acetoxy group (–OAc) on the benzyl ring further functionalizes the molecule, providing a potential site for modification or influencing its electronic properties.

The research significance of this particular ketone lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules or functional materials. The interplay between the electron-rich thiophene ring, the reactive ketone carbonyl, and the functionalized benzyl group presents numerous possibilities for selective chemical transformations. For instance, the ketone could undergo reduction or nucleophilic addition, the thiophene ring could be further functionalized via electrophilic substitution, and the acetoxy group could be hydrolyzed to reveal a phenolic hydroxyl group, which could then be used for further derivatization.

The study of this compound and its reactions can provide valuable insights into the mutual influence of these functional groups on each other's reactivity. This knowledge is crucial for the rational design of synthetic pathways towards novel compounds with desired properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O3S B161135 4-Acetoxybenzyl 2-thienyl ketone CAS No. 126496-55-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(2-oxo-2-thiophen-2-ylethyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3S/c1-10(15)17-12-6-4-11(5-7-12)9-13(16)14-3-2-8-18-14/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYFCQRLQJRNJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)CC(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Acetoxybenzyl 2 Thienyl Ketone

Established Acylation Reactions for Thienyl Ketones

Traditional methods for the synthesis of aryl ketones, including thienyl ketones, heavily rely on acylation reactions. These methods are well-documented and widely employed due to their reliability and straightforward application.

Friedel-Crafts Acylation Approaches

The Friedel-Crafts acylation is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring. wikipedia.orgnih.gov The reaction involves the treatment of an aromatic compound with an acyl halide or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). numberanalytics.comchemistrysteps.com

For the synthesis of 4-acetoxybenzyl 2-thienyl ketone, this approach would involve the reaction of thiophene (B33073) with 4-acetoxyphenylacetyl chloride. The Lewis acid activates the acyl chloride, generating a highly electrophilic, resonance-stabilized acylium ion. nih.govchemistrysteps.com The electron-rich thiophene ring then acts as a nucleophile, attacking the acylium ion. The acylation of unsubstituted thiophene occurs with high regioselectivity at the C2 position. stackexchange.com This preference is attributed to the superior stabilization of the cationic intermediate (sigma complex) formed during attack at the 2-position, which can be described by three resonance structures, compared to only two for attack at the 3-position. stackexchange.com The final step involves deprotonation to restore the aromaticity of the thiophene ring, yielding the desired ketone. A key advantage of Friedel-Crafts acylation is that the ketone product is less reactive than the starting aromatic ring, which prevents multiple acylations. wikipedia.org

Reaction Scheme: Friedel-Crafts Acylation Thiophene reacts with 4-acetoxyphenylacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) in an inert solvent to yield this compound.

Image of the chemical reaction for Friedel-Crafts Acylation

Direct Acylation Strategies with Water-Scavenging Solvents

Direct acylation offers an alternative to the use of pre-formed acyl chlorides, instead utilizing a carboxylic acid directly with the aromatic substrate. This approach often requires an activating agent and conditions to remove the water formed during the reaction. For the synthesis of this compound, this would involve reacting thiophene with 4-acetoxyphenylacetic acid.

Solid-acid catalysts, such as certain zeolites (e.g., Hβ), have been shown to be effective for the acylation of thiophene with acetic anhydride, achieving high conversion and yield of 2-acetylthiophene (B1664040). tsijournals.com This demonstrates the feasibility of using solid acids to promote the reaction, which can simplify product purification and catalyst recovery. In a direct acylation with a carboxylic acid, a water-scavenging method is crucial to drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus, or by the addition of dehydrating agents such as molecular sieves (e.g., 4Å molecular sieves). google.com The reaction may be performed in a suitable solvent like benzene (B151609) or THF at elevated temperatures. google.com

Table 1: Illustrative Conditions for Direct Acylation

ParameterConditionPurpose
Acylating Agent 4-Acetoxy-phenylacetic acidProvides the benzyl (B1604629) ketone moiety
Substrate ThiopheneProvides the thienyl moiety
Catalyst Solid Acid (e.g., Hβ zeolite) or Lewis AcidActivates the carboxylic acid
Water Removal Molecular Sieves (4Å) or Dean-StarkDrives reaction equilibrium
Solvent Benzene, Toluene, or THFProvides reaction medium
Temperature 60-110 °CTo overcome activation energy

Novel Catalytic Approaches for Ketone Construction

Recent advancements in catalysis have opened new avenues for ketone synthesis that offer improved efficiency, selectivity, and functional group tolerance compared to traditional methods.

Transition Metal-Catalyzed Ketone Synthesis (e.g., Rh(I)-catalyzed C–H functionalization, related methods)

Transition metal-catalyzed C–H functionalization has emerged as a powerful tool for forming C-C bonds directly from ubiquitous C-H bonds. Rhodium catalysts, in particular, have been extensively studied for their ability to direct the functionalization of specific C-H bonds. rsc.org In the context of synthesizing this compound, a plausible strategy involves a ketone-directed C-H activation. nih.gov

For instance, a pre-existing ketone group on an aromatic ring can direct a rhodium catalyst to activate an ortho C-H bond. researchgate.net This activated species can then undergo coupling with a suitable partner. One hypothetical route could involve the Rh(III)-catalyzed reaction of a 2-acylthiophene (where the acyl group serves as a directing group) with a derivative of 4-acetoxytoluene. The general mechanism for such transformations often involves the coordination of the directing group to the metal center, followed by C-H activation to form a rhodacycle intermediate. This intermediate then reacts with the coupling partner, and subsequent reductive elimination releases the final product and regenerates the active catalyst. mdpi.comthieme-connect.com These reactions are valued for their high regioselectivity and atom economy.

Biocatalytic Strategies for Ketone Formation (e.g., P450-catalyzed oxidative deamination, as applicable to benzylic azides)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Engineered enzymes, particularly from the cytochrome P450 superfamily, have been developed to catalyze reactions not found in nature. nih.govillinois.edu One such transformation is the oxidative deamination of secondary alkyl azides to produce ketones. nih.gov

Research has demonstrated that engineered variants of cytochrome P450, such as CYP102A1, can efficiently convert secondary alkyl azides into the corresponding ketones with high catalytic activity and excellent chemoselectivity. nih.govrochester.edu This method has been successfully applied to secondary benzylic azides, achieving significant product conversions (49-76%). rochester.edu To synthesize this compound, a precursor such as 1-(4-acetoxyphenyl)-2-(2-thienyl)ethyl azide (B81097) could be subjected to this biocatalytic system. The reaction proceeds under mild conditions, typically in an aqueous buffer at room temperature, using a reducing agent like sodium dithionite. rochester.edu The high efficiency and selectivity for converting secondary azides to ketones make this a promising and environmentally benign approach. nih.gov

Table 2: P450-Catalyzed Synthesis of Ketones from Secondary Azides

Substrate (Secondary Azide)Product (Ketone)CatalystConversion (%)Total Turnovers (TON)
1-Azido-1-phenylethaneAcetophenoneEngineered P450767,470
1-Azido-1-(4-methoxyphenyl)ethane4-MethoxyacetophenoneEngineered P450494,650
Hypothetical: 1-Azido-1-(4-acetoxyphenyl)-1-(2-thienyl)methaneThis compoundEngineered P450N/AN/A
(Data adapted from studies on analogous secondary benzylic azides) rochester.edu

Base-Promoted Reactions for Ketone Synthesis (e.g., from benzyldiboronates and esters)

A novel and efficient method for ketone synthesis involves the base-promoted reaction of benzyldiboronates with esters. nih.govnih.gov This strategy leverages the unique reactivity of gem-diboryl compounds. chemistryviews.orgprinceton.edu The synthesis of this compound could be achieved by reacting a 4-acetoxybenzyl diboronate with a 2-thienyl ester, such as methyl 2-thiophenecarboxylate.

The reaction is typically promoted by an alkoxide base, like lithium tert-butoxide (LiOtBu), in a solvent such as tetrahydrofuran (B95107) (THF) at room temperature. chemistryviews.org The base is believed to generate a reactive α-boryl carbanion from the benzyldiboronate. nih.govnih.gov This carbanion then acts as a potent nucleophile, attacking the carbonyl group of the thienyl ester. The resulting tetrahedral intermediate subsequently collapses to form the desired ketone. This method is noted for its operational simplicity and tolerance of a wide range of functional groups, including esters, amides, and various substituents on the aromatic rings, with excellent yields reported for thienyl-substituted substrates. nih.gov

Photochemical Routes to Aromatic Ketones

One such approach involves the irradiation of aromatic γ,δ-epoxy ketones. Studies have shown that irradiating terminal aromatic γ,δ-epoxy ketones can lead to a Norrish type II cyclization followed by a semi-pinacol rearrangement cascade, resulting in the formation of benzocyclobutanones. rsc.org In contrast, substituted aromatic γ,δ-epoxy ketones can yield indanones through a photochemical epoxy rearrangement and a 1,5-biradical cyclization tandem reaction. rsc.org Another investigation into the photochemistry of methyl-substituted aromatic γ,δ-epoxy ketones revealed the formation of 4-methyleneisochromanols via δ-hydrogen abstraction, epoxy rearrangement, and 1,5-biradical cyclization. thieme-connect.com These examples highlight the potential for intramolecular photochemical reactions to construct complex ketone-containing architectures.

Furthermore, aromatic ketone-catalyzed photochemical reactions have been developed for the synthesis of various organic molecules. For instance, an efficient photocatalytic decarboxylative radical addition/cyclization strategy has been developed to synthesize imidazo-isoquinolinone derivatives using inexpensive aromatic ketone photocatalysts. acs.orgacs.org This method demonstrates the ability of excited aromatic ketones to initiate radical cascade reactions. acs.org Another notable advancement is the visible-light-induced, metal-free C-H oxygenation process for the synthesis of aromatic ketones using eosin (B541160) Y as a photocatalyst and air as the oxidant. lidsen.com This method proceeds at room temperature and tolerates a wide range of functional groups, offering a potentially green and versatile route to aromatic ketones. lidsen.com

The application of these principles to the synthesis of this compound could envision a precursor molecule that, upon photoirradiation, undergoes a rearrangement or a radical-mediated coupling to form the desired ketone structure. The specific design of such a precursor would be critical to direct the photochemical reaction towards the target product.

Stereoselective Synthesis Considerations

The synthesis of chiral ketones with high stereoselectivity is a significant area of research in organic chemistry. Although specific stereoselective syntheses of this compound are not detailed in the literature, the principles and methodologies applied to related chiral ketone systems provide valuable insights into potential enantioselective and diastereoselective approaches.

Enantioselective Approaches to Related Chiral Ketone Systems

The enantioselective synthesis of chiral molecules, including ketones, is often achieved through catalytic asymmetric synthesis. encyclopedia.pub This can involve the use of chiral catalysts to control the formation of a new stereocenter. encyclopedia.pub For example, the biocatalytic reduction of prochiral ketones using ketoreductases is a well-established enzymatic approach. encyclopedia.pubmdpi.com Chemically, the asymmetric hydrogenation of prochiral ketones catalyzed by chiral transition-metal complexes is a powerful strategy. encyclopedia.pubmdpi.com

The design and synthesis of C2 symmetric chiral ketones have been explored for the catalytic asymmetric epoxidation of unfunctionalized olefins, where chiral dioxiranes are proposed as the active intermediates. acs.org This highlights the use of chiral ketones themselves as catalysts. Another strategy involves the use of a chiral auxiliary to synthesize enantiopure enamines, which can then be reacted to form α-substituted-α-trifluoromethylthio-β-ketoesters with high enantioselectivity after removal of the auxiliary. mdpi.com

Dynamic kinetic resolution (DKR) is another powerful tool, often combining a lipase (B570770) for kinetic resolution of a racemic alcohol with a metal catalyst for in situ racemization of the slower-reacting enantiomer. encyclopedia.pubmdpi.com This approach has been successfully applied to the synthesis of enantiopure esters from racemic chiral alcohols. encyclopedia.pub

These enantioselective strategies could be adapted for the synthesis of a chiral derivative of this compound, for instance, by introducing a stereocenter on the benzyl or thienyl moiety.

Diastereoselective Control in Carbon-Carbon Bond Formation

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. Several methods for the diastereoselective synthesis of ketones have been reported, which could be conceptually applied to derivatives of this compound.

One notable example is a radical-mediated, directing-group-free regioselective 1,5-hydrogen transfer of unactivated Csp3-H bonds, followed by a Csp2-H functionalization to produce elaborated fused ketones with high diastereoselectivity. nih.govthieme.dethieme.de This strategy demonstrates the potential for stereoselective C-C bond formation involving aliphatic C-H bonds. nih.govthieme.de

Another approach involves a sequential multicomponent reaction strategy, combining Asinger and Ugi reactions, followed by a Cu-mediated rearrangement to diastereoselectively synthesize tricyclic heterocyclic systems containing a ketone functionality. acs.org Furthermore, the intramolecular C-alkylation of ω-halo-substituted β-sulfinamido ketones has been shown to afford β-amino cyclohexyl ketones in excellent yields and diastereoselectivity. researchgate.net

These methodologies underscore the importance of substrate control and reaction design in achieving high diastereoselectivity. In a potential synthesis of a diastereomeric derivative of this compound, the careful placement of functional groups and the choice of reaction conditions would be paramount to control the stereochemical outcome.

Reaction Mechanisms and Chemical Transformations of 4 Acetoxybenzyl 2 Thienyl Ketone

Investigations into Carbonyl Group Reactivity

The carbonyl group (C=O) of the ketone is a primary site for chemical reactions, acting as an electrophile due to the polarization of the carbon-oxygen double bond. This allows for a range of nucleophilic addition reactions and reductions.

The ketone moiety readily undergoes nucleophilic addition. A prominent example is the base-catalyzed crossed-aldol or Claisen-Schmidt condensation, where an enolate attacks the electrophilic carbonyl carbon. nih.govplos.org In the case of 2-thienyl ketones, they typically react with aldehydes that lack α-hydrogens (such as aromatic aldehydes) to prevent self-condensation of the aldehyde partner. plos.orgrug.nl The reaction begins with the deprotonation of the α-carbon of the ketone (the methylene (B1212753) group adjacent to the carbonyl) by a base (e.g., NaOH, KOH) to form a nucleophilic enolate. This enolate then attacks the carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate. Subsequent protonation yields a β-hydroxy ketone, which can easily dehydrate, often upon gentle heating, to form a stable, conjugated α,β-unsaturated ketone, known as a chalcone. nih.govcore.ac.uk These reactions can be carried out efficiently in various solvents, including environmentally benign options like water, sometimes enhanced by surfactants or microwave irradiation. nih.govrug.nl

Research on the Claisen-Schmidt condensation of the closely related 2-acetylthiophene (B1664040) with various aromatic aldehydes provides insight into the expected reactivity. The reaction is generally high-yielding and stereoselective, favoring the formation of the (E)-isomer due to the stability of the conjugated system. nih.gov

Table 1: Examples of Claisen-Schmidt Condensation with 2-Acetylthiophene
Aldehyde ReactantBase/ConditionsProductYieldReference
BenzaldehydeNaOH (aq), H₂O, CTAB, rt(2E)-3-Phenyl-1-(thien-2-yl)prop-2-en-1-one96% nih.gov
4-MethoxybenzaldehydeNaOH (aq), H₂O, CTAB, rt(2E)-3-(4-Methoxyphenyl)-1-(thien-2-yl)prop-2-en-1-one98% nih.gov
4-ChlorobenzaldehydeNaOH (aq), H₂O, CTAB, rt(2E)-3-(4-Chlorophenyl)-1-(thien-2-yl)prop-2-en-1-one95% nih.gov
4-NitrobenzaldehydeNaOH (aq), H₂O, CTAB, rt(2E)-3-(4-Nitrophenyl)-1-(thien-2-yl)prop-2-en-1-one98% nih.gov
5-Chloro-2-acetylthiophene with p-anisaldehydeEthanolic NaOH, heat or microwave1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-oneHigh rug.nl

The ketone functionality can be reduced to a secondary alcohol. This is a fundamental transformation in organic synthesis. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent (e.g., ethanol, methanol) are effective for this purpose. nih.govbeilstein-journals.org The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon, forming a tetrahedral alkoxide intermediate, which is then protonated by the solvent to yield the alcohol.

Alternatively, catalytic transfer hydrogenation offers a robust method for this reduction. In this process, a hydrogen donor, such as isopropanol (B130326) (i-PrOH), transfers hydrogen to the ketone in the presence of a transition metal catalyst, typically based on ruthenium (Ru) or rhodium (Rh). psu.eduresearchgate.netnih.gov These reactions are often performed at elevated temperatures with a base co-catalyst like KOH or NaOH. researchgate.net Studies on 2-acetylthiophene show that it can be efficiently reduced to 1-(thiophen-2-yl)ethanol (B1329791) in high yield and selectivity using various ruthenium-based catalysts. psu.eduresearchgate.netliv.ac.uk Asymmetric reduction to form chiral alcohols can also be achieved using chiral catalysts. beilstein-journals.orgnih.gov

Table 2: Examples of Reduction of 2-Acetylthiophene
Reagent/Catalyst SystemProductYield/ConversionReference
RuO₂/MWCNT, NaOH, i-PrOH, 82°C1-(Thiophen-2-yl)ethanol97% Yield psu.edu
Ru(L)(CH₃CN)₄₂, KOH, i-PrOH, 80°C1-(Thiophen-2-yl)ethanol>99% Conversion researchgate.net
Sodium borohydride, ethanol, reflux1-(Thiophen-2-yl)ethanolHigh nih.gov
Borane-DMS, Spiroborate ester catalyst, THF(R)-1-(Thiophen-2-yl)ethanol87% Yield (95% ee)
Dendritic DACH–Rh(III) complex, HCOONa, H₂O1-(Thiophen-2-yl)ethanol98% Conversion (96% ee) nih.gov

Reactivity of the Thienyl Ring

The thiophene (B33073) ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. However, its reactivity is modulated by the presence of the strongly electron-withdrawing and deactivating acyl group.

The 2-acyl group deactivates the thiophene ring towards electrophilic aromatic substitution (EAS) compared to unsubstituted thiophene. It directs incoming electrophiles primarily to the 5-position (para-like) and the 4-position (meta-like). The directing influence is a competition between the deactivating resonance/inductive effect of the carbonyl group and the activating effect of the sulfur heteroatom.

For many electrophiles, substitution occurs as a mixture of 4- and 5-isomers. Nitration of methyl 2-thienyl ketone with fuming nitric acid, for instance, yields a mixture of the 5-nitro and 4-nitro derivatives. However, reaction conditions can be tuned to favor one isomer. In the case of bromination, using N-bromosuccinimide (NBS) in acetic acid leads to selective bromination at the 4-position. psu.edu Similarly, performing the bromination under "catalyst swamping" conditions, using a large excess of a Lewis acid like AlCl₃, also directs the bromine exclusively to the 4-position. nih.gov This selectivity arises because the Lewis acid coordinates strongly to the carbonyl oxygen, further increasing its electron-withdrawing effect and making the 5-position less favorable for attack.

Table 3: Examples of Electrophilic Aromatic Substitution on 2-Acylthiophenes
SubstrateReagentsPosition of SubstitutionProduct(s)Reference
Methyl 2-thienyl ketoneFuming HNO₃4- and 5-Mixture of 4-nitro and 5-nitro derivatives
2-AcetylthiopheneNBS, Acetic Acid/Acetic Anhydride (B1165640)4-2-Acetyl-4-bromothiophene psu.edu
2-AcetylthiopheneBr₂, excess AlCl₃4-2-Acetyl-4-bromothiophene nih.gov
Ethyl 5-alkylthiophene-2-carboxylatesBr₂, excess AlCl₃, CH₂Cl₂4-Ethyl 5-alkyl-4-bromothiophene-2-carboxylates nih.gov

Thiophene is generally a poor diene in [4+2] cycloaddition reactions like the Diels-Alder reaction due to its high aromatic character. The reaction requires forcing conditions such as high pressure or temperature, or the use of very reactive dienophiles. The presence of a strong electron-withdrawing group like the acyl substituent in 4-acetoxybenzyl 2-thienyl ketone further reduces the electron density of the diene system, making it even less reactive in normal-electron-demand Diels-Alder reactions.

However, two alternative cycloaddition pathways are possible:

Inverse-Electron-Demand Diels-Alder: The electron-poor nature of the substituted thiophene ring allows it to act as a dienophile in reactions with electron-rich dienes.

Cycloaddition of Thiophene Oxides: The reactivity of the thiophene ring as a diene can be dramatically enhanced by oxidizing the sulfur atom. Oxidation of the thiophene with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) generates a thiophene S-oxide intermediate in situ. This S-oxide is no longer aromatic and behaves as a highly reactive diene, readily undergoing [4+2] cycloaddition with various dienophiles under mild conditions. Further oxidation leads to the thiophene S,S-dioxide, which is also a competent diene in cycloaddition reactions. researchgate.net Additionally, [2+3] dipolar cycloadditions with species like nitrile oxides have been reported for silyl- and germyl-substituted thiophene-1,1-dioxides. researchgate.net

The thiophene ring can undergo oxidative transformations at two main sites: the sulfur atom and the carbon-carbon double bonds.

Oxidation with peroxy acids, such as trifluoroperacetic acid or m-CPBA, can lead to the formation of a thiophene S-oxide. These intermediates are typically unstable but can be trapped, for example, in cycloaddition reactions. In the absence of a trapping agent, they may dimerize or be further oxidized to the more stable thiophene S,S-dioxide. Studies have shown that 2-acylthiophenes are tolerated in oxidation reactions with m-CPBA to produce the corresponding thiophene 1-oxides.

A competing pathway involves the epoxidation of one of the C=C bonds, typically the C2-C3 bond, to form a thiophene epoxide. This intermediate is highly reactive and can undergo rearrangement (an NIH shift) to form a thiophene-2-one (a thiolactone). This pathway is particularly relevant in metabolic oxidations of thiophene-containing drugs by cytochrome P450 enzymes. In some cases, more aggressive oxidation can lead to the cleavage of the thiophene ring, breaking the C-S or C-C bonds. liv.ac.uk

Transformations Involving the Acetoxy Functionality

The acetoxy group, an ester, is a key site for chemical modification, enabling deprotection to the corresponding phenol (B47542) or transformation into other esters.

The ester linkage of this compound can be cleaved through hydrolysis under either acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis is a reversible process that involves protonation of the carbonyl oxygen of the ester, followed by nucleophilic attack by water. youtube.com This leads to the formation of 4-hydroxybenzyl 2-thienyl ketone and acetic acid. libretexts.orgyoutube.com

In contrast, base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction. libretexts.org It proceeds via nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, resulting in the formation of an alcohol and a carboxylate salt—in this case, 4-hydroxybenzyl 2-thienyl ketone and an acetate (B1210297) salt. libretexts.org

Transesterification reactions offer a pathway to modify the ester functionality. This can involve reacting this compound with a different alcohol in the presence of an acid or base catalyst to exchange the acetyl group's ethyl moiety, or reacting it with a different acid or ester to exchange the entire acyl group. For instance, treatment with 4-methoxybenzyl alcohol (PMBOH) in the presence of a suitable catalyst could yield the corresponding 4-methoxybenzyl ether, a common protecting group. nih.gov

Table 1: Hydrolysis and Transesterification of this compound

Reaction Reagents & Conditions Product(s) Notes
Acid-Catalyzed Hydrolysis H₃O⁺ (e.g., aq. H₂SO₄), heat 4-Hydroxybenzyl 2-thienyl ketone + Acetic Acid Reversible reaction. libretexts.org
Base-Catalyzed Hydrolysis (Saponification) aq. NaOH or KOH, heat 4-Hydroxybenzyl 2-thienyl ketone + Sodium/Potassium Acetate Irreversible reaction, goes to completion. libretexts.org
Transesterification R'OH, Acid or Base Catalyst 4-(R'-oxycarbonyl)benzyl 2-thienyl ketone + Acetic Acid Exchanges the alcohol portion of the ester.

| Transesterification (Acyl Exchange) | R'CO₂H or R'CO₂R'', Catalyst | 4-Acyloxybenzyl 2-thienyl ketone + Acetic Acid/Ester | Exchanges the acyl portion of the ester. |

Hydrolysis of the acetoxy group to a hydroxyl group transforms it into a strongly activating, ortho, para-directing group. This resulting phenol is significantly more reactive towards electrophilic substitution and can also be used in directed ortho-metalation (DoM) reactions, where a strong base like an alkyllithium can selectively deprotonate the position ortho to the hydroxyl group, enabling the introduction of a wide range of substituents. While the related O-carbamate group is known to be one of the most powerful directed metalation groups, the hydroxyl group derived from the hydrolysis of the acetoxy functionality provides a synthetically valuable handle for regioselective functionalization. acs.org

Reactivity at the Benzylic Position

The benzylic carbon atom—the CH₂ group situated between the acetoxy-substituted phenyl ring and the thienyl ketone—is a site of enhanced reactivity. chemistrysteps.com This heightened reactivity is due to the ability of the adjacent benzene (B151609) ring to stabilize radical, cationic, or anionic intermediates through resonance. chemistrysteps.comlibretexts.org

A variety of synthetic transformations can be carried out selectively at the benzylic position.

Radical Halogenation : The benzylic hydrogens can be selectively replaced by halogens, typically bromine, using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator. libretexts.org The reaction proceeds via a resonance-stabilized benzylic radical, leading to the formation of 1-(4-acetoxyphenyl)-1-bromo-1-(2-thienyl)methanone. libretexts.org

Oxidation : The benzylic position can be oxidized using various oxidizing agents. d-nb.info Strong oxidants like potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) can cleave the benzylic C-H bonds to potentially form a dicarbonyl compound, 1-(4-acetoxyphenyl)-1,2-di(2-thienyl)ethanedione, under controlled conditions, or ultimately lead to cleavage of the C-C bond under harsher conditions. chemistrysteps.com

C-H Acylation : Modern catalytic methods allow for the direct acylation of benzylic C-H bonds. nih.gov Merging N-heterocyclic carbene (NHC) and photoredox catalysis, for example, could potentially introduce a second acyl group at the benzylic position, yielding a β-diketone derivative. nih.gov

Table 2: Functionalization Reactions at the Benzylic Position

Reaction Type Typical Reagents Product Mechanism Type
Radical Bromination N-Bromosuccinimide (NBS), Peroxide Initiator 1-(4-acetoxyphenyl)-1-bromo-1-(2-thienyl)methanone Radical Chain libretexts.org
Oxidation KMnO₄ or Na₂Cr₂O₇ 1-(4-acetoxyphenyl)-1,2-di(2-thienyl)ethanedione Oxidation chemistrysteps.comd-nb.info

| C-H Acylation | Aldehyde, NHC & Photocatalyst | 1-(4-acetoxyphenyl)-1-acyl-1-(2-thienyl)methanone | Radical/Radical Cross-Coupling nih.gov |

The structure of this compound is susceptible to certain molecular rearrangements, particularly those involving the ketone or the formation of a cationic center at the benzylic position.

Baeyer-Villiger Oxidation : This reaction converts a ketone into an ester using a peroxy acid (e.g., m-CPBA) or hydrogen peroxide. wiley-vch.de The mechanism involves the migration of one of the groups attached to the carbonyl carbon to an adjacent oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl. In this case, the competition is between the 4-acetoxybenzyl group (a primary, albeit benzylic, group) and the 2-thienyl group (an aryl group). The phenyl group's migratory aptitude is typically greater than that of a primary alkyl group, suggesting that the 2-thienyl group might preferentially migrate, leading to the formation of 4-acetoxybenzyl 2-thiophenecarboxylate. wiley-vch.de

Wagner-Meerwein Rearrangement : Should a carbocation be generated at the benzylic position (for example, under strong acid conditions or from a derivative with a good leaving group), it could potentially undergo rearrangement. msu.edu However, the benzylic carbocation is already significantly stabilized by the phenyl ring, making a 1,2-hydride or 1,2-aryl shift less likely unless it leads to an even more stable intermediate, which is not readily apparent in this structure. msu.edu

Derivatization and Functionalization Strategies

Formation of Hydrazone and Thiosemicarbazone Derivatives

The carbonyl group of 4-Acetoxybenzyl 2-thienyl ketone is a key site for condensation reactions, leading to the formation of hydrazones and thiosemicarbazones. These derivatives are of significant interest due to their coordination chemistry and potential biological activities.

The reaction of this compound with thiosemicarbazide (B42300) and its analogues yields thiosemicarbazone derivatives. This condensation reaction involves the nucleophilic attack of the primary amine of the thiosemicarbazide on the electrophilic carbonyl carbon of the ketone, followed by dehydration to form a C=N (imine) bond. These thiosemicarbazones are notable for their potential as ligands in coordination chemistry.

The thiosemicarbazone derivatives of this compound are effective chelating agents for metal ions due to the presence of nitrogen and sulfur donor atoms. Studies have demonstrated the formation of stable complexes with various transition metals, including Ruthenium(II). These complexes are of interest for their potential applications in catalysis and medicine. The coordination of the thiosemicarbazone ligand to the Ruthenium(II) center creates well-defined geometric structures that can be tailored for specific functions.

Derivatization for Analytical and Imaging Applications

The reactivity of the ketone functionality also allows for the development of derivatives suitable for advanced analytical and imaging techniques.

In the field of mass spectrometry imaging (MSI), the chemical derivatization of analytes directly on tissue sections can significantly enhance their detection. While specific applications involving this compound are still an emerging area of research, the principle involves reacting the ketone with a derivatizing agent to improve its ionization efficiency and signal intensity. This strategy allows for more sensitive and specific visualization of the compound's distribution within biological tissues.

The structural framework of this compound can be functionalized to create probes for fluorescence or colorimetric detection. This is achieved by incorporating a fluorophore or chromophore into the molecule. The ketone group serves as a convenient attachment point for these signaling units. The resulting probes can be designed to respond to specific analytes or environmental changes, leading to a detectable change in their optical properties.

Construction of Fused Heterocyclic Systems

This compound is a valuable precursor for the synthesis of more complex fused heterocyclic systems. The inherent reactivity of the ketone and the adjacent aromatic rings allows for various cyclization reactions. These reactions can lead to the formation of novel polycyclic structures incorporating the thiophene (B33073) ring, which are of significant interest in medicinal chemistry and materials science due to their diverse biological and electronic properties.

Biginelli-Type Cyclocondensation Reactions

The Biginelli reaction is a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea (B33335) (or thiourea) to produce dihydropyrimidinones (DHPMs). core.ac.ukbu.edu.eg This reaction is typically acid-catalyzed and is a cornerstone of multicomponent reactions in organic synthesis. bu.edu.eg While a versatile method for creating a diverse library of heterocyclic compounds, specific studies detailing the use of this compound as the ketone component in a Biginelli-type reaction are not currently available.

In principle, this compound could potentially react with an aldehyde and urea or thiourea (B124793) under acidic conditions. The expected product would be a dihydropyrimidine (B8664642) derivative incorporating the 4-acetoxybenzyl and 2-thienyl moieties. The reactivity of the ketone and the specific reaction conditions required would need to be determined experimentally.

Table 1: Hypothetical Biginelli-Type Reaction of this compound

Reactant 1Reactant 2Reactant 3CatalystPotential Product
This compoundAldehyde (R-CHO)Urea/ThioureaAcid (e.g., HCl, H₂SO₄)Dihydropyrimidinone/thione derivative

Note: This table represents a hypothetical reaction pathway, as no specific literature exists for this reaction.

Annulation Reactions Utilizing the Thienyl and Ketone Moieties

Annulation reactions are chemical transformations that form a new ring onto a pre-existing molecule. For this compound, both the thienyl and ketone functional groups offer potential sites for such reactions. For instance, the ketone moiety can undergo reactions like the Robinson annulation to form a new six-membered ring. The thienyl group can participate in various cyclization strategies to form fused heterocyclic systems. However, specific literature detailing annulation reactions directly on this compound is not found. Research on other 2-acylthiophenes and aryl ketones suggests potential pathways. mdpi.comresearchgate.net

Table 2: Potential Annulation Strategies for 2-Thienyl Ketones

Annulation TypeReacting MoietyReagentsPotential Product
Gewald ReactionKetoneα-cyanoester, sulfur, basePolysubstituted 2-aminothiophene
Fiesselmann Thiophene SynthesisKetone (as β-ketoester precursor)Thioglycolic acid derivativesSubstituted thiophene
Friedel-Crafts Acylation/AlkylationThienyl ringAcyl/Alkyl halide, Lewis acidFused aromatic system

Note: This table outlines general annulation reactions applicable to 2-thienyl ketones; specific application to this compound has not been reported.

Parallel Derivatization in High-Throughput Synthesis

Parallel synthesis is a technique used to rapidly generate large libraries of compounds by running multiple reactions simultaneously. spirochem.combioduro.com This methodology is crucial in drug discovery and materials science for exploring a wide chemical space efficiently. This compound, with its multiple functional groups (acetate, benzyl (B1604629), thienyl, and ketone), could theoretically serve as a versatile scaffold for parallel synthesis. Different building blocks could be introduced at each of these sites to create a library of diverse derivatives.

For example, a library could be generated by reacting the ketone with a variety of aldehydes and ureas in a parallel Biginelli reaction format. Similarly, the acetate (B1210297) group could be hydrolyzed to the corresponding phenol (B47542), which could then be reacted with a diverse set of electrophiles. However, no published studies specifically describe the use of this compound in a high-throughput parallel synthesis campaign.

Advanced Spectroscopic and Electrochemical Investigations of Reactivity and Structure

X-ray Crystallographic Analysis of Derivatives and Complexes

Elucidation of Molecular Conformations and Stereochemistry

The molecular conformation of a compound, dictated by the rotation around its single bonds, is a critical determinant of its physical and biological properties. For 4-Acetoxybenzyl 2-thienyl ketone, the key conformational variables would be the torsion angles involving the linkage of the acetoxybenzyl and thienyl ketone moieties.

In analogous structures, such as nicotinonitrile derivatives containing both phenyl and thienyl rings, the central ring is observed to be non-planar with respect to the appended rings. For instance, in one derivative, the pyridyl ring exhibits dihedral angles of 25.22° and 24.80° with the 4-aminophenyl and thiophene (B33073) rings, respectively nih.gov. This suggests that the 4-acetoxybenzyl and 2-thienyl rings in the target compound are also likely to be twisted relative to the central ketone bridge. This non-planar conformation would be a result of steric hindrance and the optimization of electronic interactions.

Furthermore, in some crystal structures of related compounds, disorder in the orientation of the thiophene ring has been observed, indicating rotational freedom around the C(thiophene)-C(pyridine) bond nih.gov. This highlights the conformational flexibility that can be present in such molecules. The ethoxy group in a similar structure was also found to be slightly twisted from the attached pyridyl ring, with a C—O—C—C torsion angle of 171.13° nih.gov.

Table 1: Representative Torsion Angles in a Structurally Related Nicotinonitrile Derivative

Torsion AngleValue (°)
C(pyridyl)-C(pyridyl)-C(phenyl)-C(phenyl)25.22
C(pyridyl)-C(pyridyl)-C(thiophene)-S(thiophene)24.80
C(pyridyl)-C(pyridyl)-O-C(ethyl)171.13

Data is illustrative and based on a related structure to infer potential conformations of this compound. nih.gov

The stereochemistry of the molecule would be unequivocally established through X-ray crystallography. While this compound itself is achiral, the introduction of chiral centers in derivatives would lead to specific stereoisomers whose absolute configuration could be determined.

Insights into Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, though individually weak, collectively determine the stability and macroscopic properties of the crystal.

In the absence of strong hydrogen bond donors like N-H or O-H groups in this compound, the crystal packing is likely to be dominated by weaker interactions such as C-H···O and C-H···π interactions, as well as van der Waals forces. In crystals of related pyrrol-2-yl chloromethyl ketone derivatives, various hydrogen bond motifs are observed, including N-H···O and C-H···O bonds mdpi.com. The interaction energies of these bonds have been calculated, showing that systems with N-H···O bonds are generally more stable than those with only C-H···O/Cl bonds mdpi.com.

In one studied crystal structure of a nicotinonitrile derivative, molecules are linked by N—H⋯N hydrogen bonds into chains, which are then stacked. The structure is further stabilized by C—H⋯π interactions involving the thiophene ring nih.gov. This illustrates how a combination of directional hydrogen bonds and weaker dispersive forces dictates the final crystal architecture.

Table 2: Common Intermolecular Interactions Observed in Related Organic Crystals

Interaction TypeDescriptionPotential Role in this compound
C-H···O Hydrogen BondsAn interaction between a carbon-bound hydrogen and an oxygen atom.Likely to be significant, involving the carbonyl oxygen and ester oxygen.
C-H···π InteractionsAn interaction between a C-H bond and a π-system of an aromatic ring.The thienyl and benzyl (B1604629) rings provide sites for such interactions. nih.gov
π-π StackingAttractive, noncovalent interactions between aromatic rings.Parallel or offset stacking of the thienyl and/or benzyl rings could occur.
van der Waals ForcesWeak, non-specific attractive or repulsive forces between molecules.Contribute to the overall cohesive energy of the crystal.

The crystal packing ultimately determines the density, melting point, and solubility of the compound. Understanding these interactions is crucial for crystal engineering, where the goal is to design materials with desired physical properties.

Based on the conducted research, there is currently no specific published computational chemistry data available for the compound "this compound" that would allow for a detailed analysis as requested in the provided outline. General computational methodologies exist for similar chemical structures, but specific findings, data tables, and in-depth electronic structure analysis for this particular molecule are not present in the available search results.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information for "this compound" at this time. An article generated without such specific data would be hypothetical and would not adhere to the required standards of scientific accuracy and reliance on published research findings.

Applications As a Versatile Synthetic Building Block and Precursor

Role in the Synthesis of Biologically Relevant Molecules

The utility of 4-acetoxybenzyl 2-thienyl ketone as a synthetic intermediate lies in its capacity to act as a scaffold for constructing more complex molecules. The ketone functional group is a key reactive site. For instance, aromatic and heterocyclic ketones are widely used as starting materials for creating a variety of biologically significant compounds. mdpi.com

The 4-acetoxybenzyl moiety contains a protected hydroxyl group. This protecting group strategy is crucial in multi-step syntheses, allowing chemical reactions to be performed on other parts of the molecule without affecting the phenol (B47542). Subsequent deprotection (hydrolysis of the acetate (B1210297) ester) reveals the 4-hydroxybenzyl group. This phenolic hydroxyl group can then participate in further reactions, such as ether or ester formations, to build larger, more complex structures. For example, 4-hydroxyphenyl ketones can be used in condensation reactions to produce chalcones, which are precursors to a wide array of heterocyclic compounds. nih.gov

Furthermore, the thienyl (thiophene) ring is a common feature in many pharmaceutically important molecules. The presence of the thiophene (B33073) ring in the ketone scaffold provides a foundation for synthesizing thienyl-containing target molecules. mdpi.com The combination of the reactive ketone and the modifiable hydroxyphenyl group makes this compound a versatile starting point for creating diverse molecular libraries.

Table 1: Potential Synthetic Transformations of this compound for Biological Scaffolds

Functional GroupReaction TypePotential Intermediate/Product ClassSignificance
KetoneCondensation (e.g., Aldol)ChalconesPrecursors to flavonoids, pyrazolines, and other heterocycles. nih.gov
KetoneReductionSecondary AlcoholsIntermediates for synthesis of thiols and other derivatives. mdpi.com
4-Acetoxy GroupHydrolysis (Deprotection)4-Hydroxyphenyl KetonesUnmasks the phenol for further functionalization (e.g., etherification). researchgate.net
Thiophene RingElectrophilic SubstitutionSubstituted ThiophenesAllows for modification of the heterocyclic core.

Precursor for Advanced Organic Materials

The structural components of this compound also make it a promising precursor for the development of advanced organic materials. The thiophene ring, in particular, is a fundamental building block in materials science, especially for organic electronics. Thiophene-based polymers and small molecules are known for their conductive and semi-conductive properties, making them suitable for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs).

The ketone functionality can be used to extend the π-conjugated system of the molecule through reactions like Knoevenagel or aldol (B89426) condensations. This extension of conjugation is a key strategy for tuning the optical and electronic properties of organic materials, such as their absorption and emission wavelengths.

Recently, specific thienyl diketones have been shown to exhibit high-efficiency phosphorescence at room temperature, a property highly sought after for applications in OLEDs and bio-imaging. osaka-u.ac.jp This highlights the potential of the thienyl ketone core in designing novel photoactive materials. The 4-acetoxybenzyl group, after deprotection to the phenol, can be used to attach the molecule to polymer backbones or surfaces, or to further modify the electronic properties of the final material.

Use in Multicomponent Reactions for Scaffold Diversification

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex products in a single step from three or more starting materials. nih.gov This approach is highly efficient and aligns with the principles of green chemistry. The ketone functional group is a common component in many well-known MCRs, making this compound an ideal substrate for generating diverse molecular scaffolds. acs.org

By employing this ketone in an MCR, chemists can rapidly introduce multiple points of diversity into the molecular structure. For example:

The Ugi Reaction : A four-component reaction involving a ketone, an amine, an isocyanide, and a carboxylic acid to produce α-acylaminoamides. The use of ketones in the Ugi reaction is a well-established method for creating complex, peptide-like scaffolds. nih.gov

The Biginelli Reaction : A reaction that typically involves an aldehyde, a β-ketoester, and urea (B33335). Variations of this reaction can utilize other ketones to produce a variety of dihydropyrimidinones and related heterocyclic structures. researchgate.net

The Hantzsch Dihydropyridine (B1217469) Synthesis : This MCR traditionally uses a β-ketoester, an aldehyde, and ammonia. Modified protocols can incorporate other ketone-containing substrates to generate diverse dihydropyridine derivatives.

The ability to use this compound in such reactions provides a straightforward and efficient route to libraries of complex molecules. nih.gov This strategy is particularly valuable in drug discovery and materials science, where the rapid synthesis and screening of a wide range of structurally diverse compounds are essential for identifying new leads. nih.gov

Table 2: Application of Ketones in Key Multicomponent Reactions

Multicomponent ReactionTypical ComponentsResulting ScaffoldPotential for Diversification
Ugi ReactionKetone, Amine, Isocyanide, Carboxylic Acidα-AcylaminoamidesHigh diversity by varying all four components. nih.gov
Biginelli-like ReactionsKetone, Aldehyde, Urea/Thiourea (B124793)Dihydropyrimidinones/thionesGenerates novel, drug-like heterocyclic scaffolds. researchgate.net
Ketene Three-Component Reaction (K-3CR)Diazoketone (generates ketene), Isocyanide, Carboxylic Acidα-AcyloxyacrylamidesCan be performed under visible light, offering a modern synthetic approach. acs.org

Future Research Directions for 4 Acetoxybenzyl 2 Thienyl Ketone

Development of Novel Catalytic and Green Synthetic Routes

The synthesis of aryl ketones has traditionally relied on classical methods such as Friedel-Crafts acylation, which often involve stoichiometric amounts of harsh Lewis acid catalysts and chlorinated solvents, leading to significant environmental concerns and difficult purification processes. Future research should prioritize the development of more sustainable and efficient synthetic pathways to 4-acetoxybenzyl 2-thienyl ketone.

A primary objective would be the investigation of heterogeneous catalysts, which offer advantages in terms of recovery, reusability, and waste reduction. Zeolites, acid-treated clays, or solid-supported catalysts could provide environmentally benign alternatives to traditional catalysts like aluminum chloride. Furthermore, the exploration of transition-metal-catalyzed cross-coupling reactions presents a promising avenue. For instance, a palladium- or copper-catalyzed carbonylative coupling between a suitable 2-thienyl organometallic reagent and a 4-acetoxybenzyl halide could offer a milder and more functional-group-tolerant approach.

The principles of green chemistry should guide this research, emphasizing atom economy, the use of renewable feedstocks, and the replacement of hazardous solvents with safer alternatives like water, supercritical fluids, or bio-based solvents.

Table 1: Comparison of a Hypothetical Traditional vs. Green Synthetic Route

ParameterTraditional Route (e.g., Friedel-Crafts)Proposed Green Catalytic Route
Catalyst Aluminum Chloride (AlCl₃)Reusable Solid Acid Catalyst (e.g., Zeolite)
Solvent Dichloromethane (CH₂Cl₂)Anisole or 2-Methyl-THF
Atom Economy Low to ModerateHigh
Catalyst Loading StoichiometricCatalytic (e.g., <5 mol%)
Waste Generation High (Acidic aqueous waste)Low (Minimal waste)
Reaction Conditions Harsh (Anhydrous, inert atmosphere)Milder, potentially open-flask

Exploration of Unprecedented Chemical Transformations

The unique structural features of this compound—namely the ketone carbonyl group, the activatable benzylic position, the electron-rich thienyl ring, and the acetoxy leaving group—offer a rich playground for exploring novel chemical reactions. Future research should aim to move beyond the predictable reactivity of these individual functional groups and investigate transformations that leverage their synergistic interactions.

One promising area is the development of domino or tandem reactions initiated at one functional group that propagate to involve other parts of the molecule. For example, a metal-catalyzed reaction could be envisioned that involves initial coordination to the ketone's oxygen, followed by a C-H activation event on the thienyl ring or the benzylic methylene (B1212753) group. This could lead to the rapid construction of complex polycyclic or spirocyclic architectures.

Furthermore, the molecule could serve as a precursor for novel heterocyclic systems. Inspired by the synthesis of donor-acceptor cyclopropanes from chalcones, research could explore the conversion of this compound into a corresponding chalcone-like intermediate, followed by cyclopropanation or other cycloaddition reactions to generate unique three-membered rings with potential biological activity. The acetoxy group could also be utilized as a strategic leaving group in intramolecular cyclization reactions to form novel fused-ring systems.

Table 2: Potential Unprecedented Transformations

Transformation TypeProposed Reagents/ConditionsPotential Novel Product Class
Domino C-H Activation/Cyclization Rh(III) or Ru(II) catalyst, oxidantFused Thieno-Indenone systems
Asymmetric Ketone Reduction/Kinetic Resolution Chiral borane (B79455) reducing agents (e.g., CBS catalyst)Enantiopure secondary alcohols
Intramolecular Friedel-Crafts Cyclization Strong acid (e.g., PPA, Eaton's reagent)Tricyclic benzothiophene (B83047) derivatives
Photocatalytic Radical Annulation Visible light photocatalyst, radical precursorComplex polycyclic aromatic compounds

Integration into Flow Chemistry Methodologies

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages including enhanced safety, improved reproducibility, and facile scalability. The synthesis and transformation of this compound are well-suited for adaptation to flow chemistry methodologies.

Future research should focus on developing continuous-flow protocols for the key synthetic steps. For example, a packed-bed reactor containing a solid-supported acid catalyst could be employed for a continuous Friedel-Crafts-type reaction, allowing for precise control over reaction time and temperature, thereby minimizing byproduct formation. This approach also simplifies product work-up, as the catalyst is retained within the reactor.

Table 3: Comparison of Batch vs. Flow Synthesis for a Hypothetical Acylation Step

ParameterBatch SynthesisFlow Synthesis
Heat Transfer Poor (surface area to volume ratio decreases on scale-up)Excellent (high surface area to volume ratio)
Temperature Control Difficult, potential for hot spotsPrecise and uniform
Reaction Time Hours to DaysSeconds to Minutes
Safety Risk of thermal runaway with exothermic reactionsInherently safer due to small reaction volume
Scalability Difficult, requires re-optimizationStraightforward (running the system for longer)
Reproducibility Can be variableHigh

Advanced Computational Design of Derivatives with Specific Reactivity Profiles

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design. Future research on this compound should leverage these in silico methods to design novel derivatives with tailored reactivity and desired electronic or steric properties.

Using techniques such as Density Functional Theory (DFT), researchers can calculate the electron density at various points in the molecule, predict the sites most susceptible to nucleophilic or electrophilic attack, and model the transition states of potential reactions. This allows for the rational design of derivatives where reactivity is enhanced or suppressed. For example, by introducing electron-withdrawing or electron-donating groups onto the benzyl (B1604629) or thienyl rings, the reactivity of the ketone or the propensity for the molecule to undergo specific cyclization reactions can be finely tuned.

Quantitative Structure-Activity Relationship (QSAR) studies can also be employed to build models that correlate structural features with chemical reactivity. This would enable the high-throughput virtual screening of a large library of potential derivatives, identifying the most promising candidates for synthesis and experimental validation. This synergy between computational prediction and experimental work can significantly accelerate the discovery of new molecules with valuable properties.

Table 4: Hypothetical Derivatives and Computationally Predicted Reactivity Changes

Derivative (Modification on Benzyl Ring)Predicted EffectPotential Application
4-Nitroacetoxybenzyl 2-thienyl ketone Increased electrophilicity of the ketone carbonylPrecursor for specialized addition reactions
4-Methoxyacetoxybenzyl 2-thienyl ketone Increased electron density on the benzyl ringEnhanced reactivity in electrophilic aromatic substitution
Introduction of ortho-hydroxyl group Potential for intramolecular hydrogen bondingAltered conformation and catalyst binding
Replacement of Thienyl with Furan Modified aromaticity and electronic propertiesTuning for specific electronic applications

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 4-acetoxybenzyl 2-thienyl ketone, and what challenges arise during synthesis?

  • Answer : The compound can be synthesized via Friedel-Crafts acylation using arylacetyl chlorides and thiophene derivatives. For example, stannic chloride or iodine catalyzes the reaction between acetyl chlorides and thiophene to form ketones, though yields may vary due to polymerization or tarry byproducts . Alternative routes, such as using Grignard reagents (e.g., 2-thienylmagnesium iodide), are also explored but may fail due to steric hindrance or nitrile hydrogen reactivity, requiring bisalkylation strategies .

Q. How can spectroscopic and crystallographic techniques elucidate the structural properties of this compound?

  • Answer : X-ray crystallography provides precise solid-state conformational data, resolving disorder in heteroaryl rings and confirming bond angles/planarity . Solution-state NMR, augmented by lanthanide-induced shifts (LIS), identifies conformer populations and equilibrium mixtures. For instance, 13C^{13}\text{C} and 1H^{1}\text{H} NMR LIS data reveal solvent-dependent conformer distributions .

Q. What key spectral markers (e.g., IR, MS) distinguish this compound from related thienyl ketones?

  • Answer : Infrared spectroscopy identifies carbonyl stretching vibrations (~1650–1700 cm1^{-1}) and acetoxy C-O bonds (~1250 cm1^{-1}). Mass spectrometry typically shows molecular ion peaks at m/z corresponding to the molecular weight (e.g., 276.3 g/mol) and fragmentation patterns reflecting cleavage at the benzyl-thienyl linkage .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the conformational dynamics of this compound?

  • Answer : Ab-initio MO calculations (e.g., 3-21G* basis sets) predict low-energy conformers aligned with X-ray structures. Solvent polarity shifts conformer equilibria via dipole moment stabilization; polar solvents favor conformers with higher dipole moments, as demonstrated for analogous diheteroaryl ketones .

Q. Why does the 2-thienyl group reduce enantioselectivity in catalytic asymmetric reactions involving this ketone?

  • Answer : The 2-thienyl sulfur atom chelates transition metals (e.g., rhodium in hydroacylation), stabilizing unproductive intermediates and lowering enantiomeric excess (e.g., 55% ee for 2-furyl vs. <50% for 2-thienyl derivatives) . Modifying ligands or additives (e.g., AgOTf) may mitigate this effect.

Q. What computational strategies model the electronic structure and stability of this compound?

  • Answer : Density functional theory (DFT) with dispersion corrections evaluates steric and electronic interactions. For example, intramolecular hydrogen bonding in enol intermediates (e.g., 2-thienyl methyl ketone) stabilizes specific tautomers, impacting reactivity under solvent-free conditions .

Q. How does steric hindrance affect derivatization reactions (e.g., iodination) of this compound?

  • Answer : Bulky substituents at the acetoxybenzyl group impede electrophilic substitution. For example, iodination of sterically hindered ketones (e.g., 1-indanone derivatives) requires mechanochemical activation or solvent-swollen conditions to overcome kinetic barriers .

Q. What structure-activity relationships (SARs) link the 2-thienyl motif to enhanced biological activity in ketone derivatives?

  • Answer : Substituting phenyl with 2-thienyl in ethylamine derivatives increases analgesic potency due to improved lipophilicity and receptor binding. SAR studies suggest that thienyl’s electron-rich π-system enhances interactions with biological targets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.